molecular formula C16H10F3NO B1325422 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-47-9

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Cat. No.: B1325422
CAS No.: 898784-47-9
M. Wt: 289.25 g/mol
InChI Key: OYFORLDRXUOUPK-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone is an organic compound that features a cyanophenyl group and a trifluoromethyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone typically involves the reaction of 2-cyanobenzaldehyde with 3-trifluoromethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-(2-Carboxyphenyl)-3’-trifluoromethylacetophenone.

    Reduction: 2-(2-Aminophenyl)-3’-trifluoromethylacetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, potentially altering their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanophenylboronic acid: Shares the cyanophenyl group but lacks the trifluoromethyl group.

    3-Trifluoromethylacetophenone: Contains the trifluoromethyl group but lacks the cyanophenyl group.

    2-Cyanopyridine: Contains a cyanophenyl group but with a pyridine ring instead of an acetophenone core.

Uniqueness

2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone is unique due to the combination of the cyanophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-3-6-12(8-14)15(21)9-11-4-1-2-5-13(11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFORLDRXUOUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642332
Record name 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-47-9
Record name 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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